1-Piperidinoacetone
Overview
Description
1-Piperidinoacetone is a chemical compound with the molecular formula C8H15NO . It contains a total of 25 bonds, including 10 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, 1 ketone (aliphatic), and 1 tertiary amine (aliphatic) .
Synthesis Analysis
Piperidines, which include 1-Piperidinoacetone, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . An organophotocatalysed strategy has been developed to enable the one-step access to diverse 2-piperidinones from ammonium salts, alkenes, and unsaturated carbonyl compounds .Molecular Structure Analysis
The molecular structure of 1-Piperidinoacetone includes a six-membered ring, a ketone (aliphatic), and a tertiary amine (aliphatic) .Chemical Reactions Analysis
Piperidines, including 1-Piperidinoacetone, are involved in a variety of chemical reactions. For instance, they are used in the synthesis of biologically active piperidines . They also participate in reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
1-Piperidinoacetone has a molecular weight of 141.21 g/mol . It has 0 hydrogen bond donor count, 2 hydrogen bond acceptor count, and 2 rotatable bonds . Its exact mass is 141.115364102 g/mol, and its monoisotopic mass is 141.115364102 g/mol .Scientific Research Applications
Organic Synthesis and Chemical Properties :
- 1-Piperidinoacetone is used in the synthesis of fluorinated retinoids, specifically in the crossed aldol condensation of 1,1,1-trifluoroacetone with aryl or α,β-unsaturated aldehydes. This method prepares unsaturated trifluoromethyl ketones, leading to new fluorinated retinoids, including elusive all-trans isomers of 19,19,19- and 20,20,20-trifluororetinal (Mead, Loh, Asato, & Liu, 1985).
- It is involved in the preparation of amino-substituted pyranopyranones. Treatment of kojic acid and triacetic acid lactone with arylmethylenemalononitrile derivatives in the presence of piperidine in ethanol results in new 4H,8H-pyrano[3,2-b]pyran-4-ones and 4H,5H-pyrano[4,3-b]pyran-5-ones (Piao & Imafuku, 1997).
Pharmacological Applications :
- 1-Piperidinoacetone derivatives, such as piperine, show potent antibacterial activity. Piperine, a trans-trans isomer of 1-piperoyl-piperidine, combined with ciprofloxacin, significantly reduces the MICs and mutation prevention concentration of ciprofloxacin for Staphylococcus aureus, including methicillin-resistant strains (Khan, Mirza, Kumar, Verma, & Qazi, 2006).
- It has been utilized in synthesizing potential antitubercular agents. Piperidinols, identified as potential antimycobacterial agents, inhibit mycobacterial arylamine N-acetyltransferase (NAT), essential for mycobacterial survival inside macrophages. This involves a prodrug-like mechanism leading to the formation of bioactive phenyl vinyl ketone (PVK) (Abuhammad et al., 2014).
Biological Effects :
- Piperidine derivatives have shown potential in modifying biological behaviors like binge-eating and anxiety in rats. For instance, 1-Boc-Piperidine-4-Carboxaldehyde showed a dose-dependent decrease in calorie intake from hyper-caloric food in a binge-eating protocol in female rats and exerted an anxiolytic effect in male rats (Guzmán-Rodríguez et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-piperidin-1-ylpropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(10)7-9-5-3-2-4-6-9/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPBWMNFSOOTGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60218083 | |
Record name | 1-Piperidinoacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60218083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperidinoacetone | |
CAS RN |
6784-61-8 | |
Record name | 1-(1-Piperidinyl)-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6784-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinoacetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006784618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6784-61-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28767 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Piperidinoacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60218083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-piperidinoacetone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.134 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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